4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate
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Description
The compound appears to contain several functional groups and rings, including a thiophene ring, a pyran ring, and a thiadiazole ring. These structures are often found in various organic compounds, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thiadiazole rings, the introduction of the carboxamido groups, and the formation of the pyran ring with the isobutyrate group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamido groups could potentially participate in acid-base reactions, while the thiophene and thiadiazole rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Synthesis Applications
Research indicates that compounds related to thiophene and thiadiazole moieties are extensively explored for their versatility in synthesizing a wide range of heterocyclic compounds. For example, thiophenylhydrazonoacetates are utilized in generating various heterocycles, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the potential of thiophene derivatives in medicinal chemistry and drug design (Mohareb et al., 2004).
Antimicrobial Activity
The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which are structurally related to the compound , demonstrates their potential in addressing infectious diseases caused by Mycobacterium tuberculosis. These compounds, including derivatives of 1,2,4-oxadiazole and thiadiazole, have been synthesized and tested for their efficacy against tuberculosis, highlighting the relevance of such molecular frameworks in developing new antimicrobial agents (Gezginci et al., 1998).
Novel Compound Design
The synthesis and characterization of benzo[b]thiophene derivatives, including those with thiadiazole structures, underline the compound's importance in creating new molecules with potential biological activities. These molecules have been found to exhibit a range of pharmacological properties, making them valuable tools in synthetic medicinal chemistry and the development of new therapeutic agents (Isloor et al., 2010).
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S3/c1-9(2)15(23)25-12-7-24-10(6-11(12)21)8-27-17-20-19-16(28-17)18-14(22)13-4-3-5-26-13/h3-7,9H,8H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPMJNZGQAVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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